3,4,5-Trifluorophenylboric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

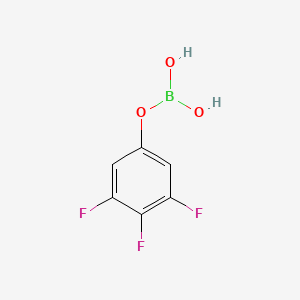

3,4,5-Trifluorophenylboronic acid (CAS: 143418-49-9) is an organoboron compound with the molecular formula C₆H₄BF₃O₂ and a molecular weight of 175.90 g/mol . It is a white crystalline powder with a purity ≥99%, widely used in pharmaceutical intermediates, OLED materials, and agrochemical synthesis due to its electron-withdrawing trifluoromethyl groups and boronic acid functionality . The compound’s structure features three fluorine atoms at the 3-, 4-, and 5-positions on the benzene ring, creating a symmetrical substitution pattern that enhances its reactivity in cross-coupling reactions like Suzuki-Miyaura couplings .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed couplings but faces challenges:

Key Challenges :

-

Protodeboronation : Fluorine’s electron-withdrawing effect destabilizes the boronic acid, leading to rapid decomposition in basic media (e.g., K3PO4/CH3CN) .

-

Ligand Sensitivity : Homocoupling is suppressed using ligands like XPhos or RuPhos, enhancing selectivity .

Stability and Reactivity Trade-offs

The compound’s stability is context-dependent:

-

Thermal Stability : Decomposes within 2–5 minutes at 25°C in basic solutions, forming 1,2,5-trifluorobenzene .

-

Catalytic Pre-activation : Requires a "prestir" period with molecular sieves to prevent aminocarboxylate complex formation (e.g., 5c ), which deactivates the catalyst .

Comparative Catalyst Screening in Amidation

Data from borate-catalyzed amidation of 3-fluorophenylacetic acid and 2-aminopyridine:

| Catalyst Type | Example | Yield (%) |

|---|---|---|

| Alkyl borates | B(OCH2CF3)3 | 20 |

| Aryl borates | B(OArF)3 | 43 |

| Boronic acids | 2-ClC6H4B(OH)2 | 0 |

Synthetic Limitations

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3,4,5-Trifluorophenylboronic acid, and how can purity be assessed?

- Synthesis : The compound is typically synthesized via palladium-catalyzed Miyaura borylation of the corresponding trifluorophenyl halide (e.g., bromide or iodide) using bis(pinacolato)diboron. Reaction conditions often involve anhydrous solvents (e.g., THF or dioxane) at 80–100°C under inert atmosphere .

- Purity Validation : Purity can be assessed using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Complementary techniques include elemental analysis (C, H, B, F content) and melting point determination (mp 109–113°C for related analogs) .

Q. How can spectroscopic techniques confirm the structural integrity of 3,4,5-Trifluorophenylboronic acid?

- NMR : 19F NMR is critical for identifying fluorine substituents, with chemical shifts typically between -110 to -130 ppm for meta- and para-fluorine groups. 11B NMR can confirm boronic acid functionality (δ ~30 ppm) .

- IR Spectroscopy : Stretching vibrations for B–O (1340–1390 cm−1) and O–H (3200–3400 cm−1) are key markers. DFT/B3LYP calculations can simulate vibrational modes to cross-validate experimental IR spectra .

Advanced Research Questions

Q. Which computational models effectively predict the electronic and vibrational properties of 3,4,5-Trifluorophenylboronic acid?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(2d,p) level is widely used. This approach accurately predicts frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and vibrational frequencies. For example, simulated 17O NMR chemical shifts align with experimental data for trifluoromethyl analogs .

- Validation : Compare computed IR spectra with experimental data (e.g., B–O and C–F stretches) to assign vibrational modes. Molecular docking studies can further elucidate reactivity in Suzuki-Miyaura couplings .

Q. How do fluorine substituents affect the Lewis acidity and reactivity in cross-coupling reactions?

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances boronic acid Lewis acidity, accelerating transmetalation in Suzuki reactions. The trifluorinated structure exhibits ~103-fold higher acidity compared to non-fluorinated analogs .

- Regioselectivity : Steric and electronic effects from 3,4,5-trifluoro substitution can direct cross-coupling to specific positions. Competitive experiments with para-substituted aryl halides reveal preferential coupling at electron-deficient sites .

Q. What experimental approaches minimize anhydride formation in 3,4,5-Trifluorophenylboronic acid during storage?

- Stabilization : Store under inert gas (argon) at -20°C in anhydrous solvents (e.g., THF). Lyophilization or recrystallization from dry acetone reduces residual moisture, which promotes anhydride formation .

- Monitoring : Periodic 11B NMR analysis detects boroxine (anhydride) peaks (δ ~18 ppm). Adjust storage conditions if boroxine content exceeds 5% .

Q. How do crystal packing interactions influence the reactivity of 3,4,5-Trifluorophenylboronic acid in the solid state?

- Structural Analysis : Single-crystal X-ray diffraction reveals hydrogen-bonded dimeric motifs (R_2$$^2(4) rings) in the solid state. These interactions stabilize the boronic acid form but may reduce solubility, impacting reaction kinetics .

- Thermal Behavior : Differential scanning calorimetry (DSC) shows phase transitions at ~150°C, correlating with decomposition pathways. Grinding the solid with ball milling enhances surface area and reactivity in mechanochemical Suzuki couplings .

Comparison with Similar Compounds

Structural and Electronic Comparison

The table below compares 3,4,5-Trifluorophenylboronic acid with structurally related fluorinated phenylboronic acids:

*Note: Molecular weight for 3,5-difluoro derivative is estimated based on formula.

Key Insights :

- Symmetry vs. Asymmetry : 3,4,5-Trifluorophenylboronic acid’s symmetrical fluorine substitution contrasts with the asymmetrical 2,4,6-trifluoro isomer. Symmetry may enhance crystallinity but reduce solubility in polar solvents compared to asymmetric analogs .

- Electron-Withdrawing Effects : The three fluorine atoms in 3,4,5-Trifluorophenylboronic acid create a stronger electron-withdrawing effect than 3,5-difluoro derivatives, accelerating its reactivity in Suzuki couplings .

- Trifluoromethyl vs. Fluorine : 3,5-Bis(trifluoromethyl)phenylboronic acid (C₈H₅BF₆O₂) has higher molecular weight and lipophilicity, making it suitable for materials requiring enhanced thermal stability .

Reactivity in Cross-Coupling Reactions

Fluorinated phenylboronic acids are pivotal in Suzuki-Miyaura couplings. Reactivity trends include:

- 3,4,5-Trifluorophenylboronic Acid: Exhibits faster coupling rates than mono- or di-fluorinated analogs due to enhanced electrophilicity from three fluorine atoms. This is critical in synthesizing fluorinated biaryl structures for drug candidates .

- 3,5-Difluorophenylboronic Acid: Less reactive than the trifluoro derivative but more reactive than non-fluorinated boronic acids, balancing cost and efficiency in intermediate synthesis .

- 2,4,6-Trifluorophenylboronic Acid : Asymmetrical substitution may lead to regioselectivity challenges in couplings compared to the 3,4,5-isomer .

Thermal and Physical Properties

- Melting Points : While direct data for 3,4,5-Trifluorophenylboronic acid is unavailable, related compounds like 3-(Trifluoromethyl)phenylboronic acid melt at 161–167°C . The symmetrical fluorine arrangement in 3,4,5-Trifluoro likely increases melting points compared to asymmetric isomers.

- Thermal Stability : Fluorinated boronic acids generally exhibit higher thermal stability due to strong C-F bonds. 3,4,5-Trifluoro derivatives are stable under standard synthetic conditions (e.g., reflux in THF/water) .

Properties

Molecular Formula |

C6H4BF3O3 |

|---|---|

Molecular Weight |

191.90 g/mol |

IUPAC Name |

(3,4,5-trifluorophenoxy)boronic acid |

InChI |

InChI=1S/C6H4BF3O3/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2,11-12H |

InChI Key |

FWUHUNUOUDQTFG-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)OC1=CC(=C(C(=C1)F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.